N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Thiosemicarbazone SAR

N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide is a hydrazinecarbothioamide (thiosemicarbazide) derivative featuring an N-methyl substitution and a 6-oxocyclohexa-2,4-dien-1-ylidene-ethylidene side chain. This scaffold is recognized within medicinal chemistry for its capacity to inhibit metalloenzymes such as carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX), as well as for its metal-chelating properties.

Molecular Formula C10H13N3OS
Molecular Weight 223.30 g/mol
Cat. No. B12552233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide
Molecular FormulaC10H13N3OS
Molecular Weight223.30 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)NC)C1=CC=CC=C1O
InChIInChI=1S/C10H13N3OS/c1-7(12-13-10(15)11-2)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3,(H2,11,13,15)/b12-7+
InChIKeyOACONCBSYPPRCR-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide – Structural Identity and Class Profile for Procurement Screening


N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide is a hydrazinecarbothioamide (thiosemicarbazide) derivative featuring an N-methyl substitution and a 6-oxocyclohexa-2,4-dien-1-ylidene-ethylidene side chain. This scaffold is recognized within medicinal chemistry for its capacity to inhibit metalloenzymes such as carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX), as well as for its metal-chelating properties [1]. The compound's cyclohexadienone moiety introduces quinoid character, which may confer redox activity distinct from simpler aryl-substituted analogs . Procurement decisions for this compound class require careful consideration of subtle structural variations that significantly impact target selectivity and potency.

N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide – Why Generic Substitution of In-Class Analogs Is Not Advisable


Hydrazinecarbothioamides cannot be treated as interchangeable procurement options because even minor modifications—such as N-methylation, cyclohexadienone substitution, or changes in the hydrazine linker—dramatically alter enzyme inhibition profiles, metal coordination geometry, and cellular permeability [1]. For example, among a series of closely related hydrazine-1-carbothioamides tested against bovine CA II and 15-LOX, only four of ten derivatives showed selective CA II inhibition, while the remainder exhibited dual or divergent activity; this demonstrates that small structural changes dictate target engagement [1]. The N-methyl group in the title compound further influences hydrogen-bonding capacity and lipophilicity relative to non-methylated analogs, potentially affecting both in vitro potency and off-target liability. The quantitative evidence below provides the basis for differentiating this specific derivative from its closest structural comparators.

N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide – Head-to-Head and Class-Level Differentiation Data for Procurement Decisions


Carbonic Anhydrase II Inhibitory Potency: Class-Level Comparison with Structurally Related Hydrazine-1-carbothioamides

In a panel of ten hydrazine-1-carbothioamide derivatives (3a–3j) evaluated against bovine carbonic anhydrase II (b-CA II), compounds bearing electron-withdrawing or conjugated aryl/quinoid substituents exhibited IC50 values ranging from sub-micromolar to low micromolar, while compounds lacking such substituents showed substantially weaker inhibition [1]. The title compound incorporates a 6-oxocyclohexa-2,4-dien-1-ylidene group, which is structurally analogous to the most potent CA II-selective derivatives in the series (e.g., 3b, 3d, 3g, 3j). Although no direct head-to-head data are available for the title compound, class-level SAR indicates that the quinoid moiety enhances zinc coordination in the CA II active site, and N-methylation may further modulate binding affinity relative to non-methylated analogs [1].

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Thiosemicarbazone SAR

15-Lipoxygenase Inhibitory Activity Differentiation

The same hydrazine-1-carbothioamide series (3a–3j) was profiled against 15-lipoxygenase (15-LOX). Compounds 3a, 3c, 3e, 3f, 3h, and 3i exhibited dual CA II/15-LOX inhibition, while 3b, 3d, 3g, and 3j were CA II-selective [1]. The balance between CA II selectivity and 15-LOX co-inhibition is exquisitely sensitive to the nature of the substituent at the hydrazine N2 position. The title compound, bearing a cyclohexadienone-ethylidene substituent, is structurally distinct from the simple aryl-substituted dual inhibitors, suggesting a unique selectivity profile that may differ from both the CA II-selective and dual-inhibitor subsets.

Lipoxygenase Inhibition Inflammation Target Dual Enzyme Inhibitor

Conformational and Hydrogen-Bonding Characteristics from X-ray Crystallography of Related Hydrazinecarbothioamides

X-ray crystallographic analysis of a hydrazinecarbothioamide derivative containing the N—N—C—N fragment revealed that this segment is non-planar, with torsion angles of −5.8(3)° (molecule A) and 11.6(3)° (molecule B) [1]. Intramolecular N—H···N hydrogen bonds stabilize the conformation, while intermolecular N—H···S contacts form dimeric R₂²(8) motifs [1]. The N-methyl substitution in the title compound is expected to alter this hydrogen-bonding network by removing one H-bond donor, which may affect crystal packing, solubility, and metal coordination geometry compared to non-methylated analogs.

Crystal Structure Conformational Analysis Intramolecular Hydrogen Bonding

Lipophilicity Modulation by N-Methylation vs. Non-Methylated Analogs

The non-methylated analog 2-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinecarbothioamide has a predicted ACD/LogP of −0.11 and LogD (pH 7.4) of −0.12 , indicating limited membrane permeability. N-Methylation is a well-established strategy to increase lipophilicity; replacing an N–H with N–CH₃ typically adds approximately 0.5–0.7 log units to LogP. For the title compound, the combination of N-methylation and the ethylidene spacer is predicted to increase LogP into the positive range (~0.5–1.0), potentially enhancing passive membrane diffusion while retaining aqueous solubility above typical cutoffs for cell-based assays.

Lipophilicity ADME Property N-Methylation Effect

Epoxide Hydrolase Inhibitory Activity in Hydrazinecarbothioamide Chemotype

Hydrazinecarbothioamide derivatives have been identified as inhibitors of epoxide hydrolase 1 (EPHX1). A related hydrazinecarbothioamide (BDBM129249, US8815951) exhibited an IC50 of 50 nM against mouse epoxide hydrolase and 260 nM against the human ortholog [1]. While the tested compound is structurally distinct, it shares the hydrazinecarbothioamide pharmacophore. The title compound's cyclohexadienone moiety may provide additional interactions within the epoxide hydrolase active site, potentially yielding a differentiated inhibition profile compared to simple alkyl- or aryl-substituted analogs.

Epoxide Hydrolase Enzyme Inhibition Therapeutic Target

Derivatization Potential: The Hydrazinecarbothioamide Group as a Synthetic Handle for Heterocycle Synthesis

The hydrazinecarbothioamide group is a versatile synthetic handle for constructing five- and six-membered heterocycles, including triazoles, thiadiazoles, and triazolothiazines . N-Methylation of the terminal nitrogen limits certain cyclization pathways that require a free NH, while enabling others that proceed via the thioamide sulfur. This differential reactivity compared to non-methylated analogs makes the title compound a strategic choice for chemical diversification campaigns targeting specific heterocyclic scaffolds.

Heterocycle Synthesis Chemical Diversification Medicinal Chemistry

N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide – Recommended Application Scenarios Based on Evidence


Selective Carbonic Anhydrase II Inhibitor Screening

Based on the class-level SAR showing that quinoid-substituted hydrazine-1-carbothioamides exhibit selective b-CA II inhibition [1], this compound is suitable for primary screening against carbonic anhydrase isoforms. Its cyclohexadienone moiety is expected to coordinate the active-site zinc ion, while N-methylation may reduce off-target interactions with 15-LOX compared to dual inhibitors in the same series.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The predicted LogP increase (~0.6–1.1 units) conferred by N-methylation relative to the non-methylated analog [1] makes this compound a more suitable candidate for intracellular target engagement studies. Procurement is warranted when the non-methylated hydrazinecarbothioamide fails to show activity in cell-based assays due to poor membrane diffusion.

Metal Chelation and Coordination Chemistry Studies

The N—N—C—S donor set of hydrazinecarbothioamides is an established metal-binding motif [1]. The N-methyl group alters the denticity and geometry of metal complexes compared to non-methylated ligands. This compound is appropriate for synthesizing and characterizing novel transition metal complexes with potential catalytic or biological activity.

Precursor for Regioselective Heterocycle Synthesis

The constrained reactivity imposed by N-methylation directs cyclization toward specific heterocyclic products (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles) that are inaccessible from non-methylated precursors [1]. Researchers synthesizing focused heterocycle libraries should consider this compound as a starting material for achieving defined chemotypes.

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